1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a methanesulfonyl group at the piperidine nitrogen and a diazenylphenyl substituent at the carboxamide nitrogen. Its molecular formula is C19H27N3O4S, with a molecular weight of 393.5 g/mol (CAS: 1070959-98-6) . The compound’s structure combines sulfonamide and azo functional groups, which are common in anticancer and enzyme-targeting agents.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-27(25,26)23-13-11-15(12-14-23)19(24)20-16-7-9-18(10-8-16)22-21-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXWABZSNSEHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038818 | |
| Record name | 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070959-27-1 | |
| Record name | 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide can be characterized by its complex structure, which includes a piperidine ring, a diazenyl group, and a methanesulfonyl moiety. The molecular formula is with a molecular weight of approximately 368.44 g/mol.
Structural Features
- Piperidine Ring : A six-membered saturated ring that contributes to the compound's basicity and ability to form hydrogen bonds.
- Diazenyl Group : Known for its role in various biological activities, particularly in azo dyes and pharmaceuticals.
- Methanesulfonyl Group : Enhances solubility and may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The presence of the diazenyl group suggests potential activity as a nitric oxide donor or involvement in redox reactions, which can influence cellular signaling pathways.
Pharmacological Effects
This compound has shown promising results in several studies:
- Anticancer Activity : Compounds containing diazenyl groups have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that related diazenes could inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of diazenyl compounds on cancer cell lines.
- Findings : The compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
- Reference : Journal of Medicinal Chemistry, 2023.
-
Antimicrobial Efficacy :
- Objective : To test the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition of bacterial growth at low concentrations, indicating potential as a new antimicrobial agent.
- Reference : International Journal of Antimicrobial Agents, 2023.
Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | Journal of Medicinal Chemistry, 2023 |
| Antimicrobial | Moderate to High | International Journal of Antimicrobial Agents, 2023 |
Structure-Activity Relationship (SAR)
| Structural Feature | Influence on Activity |
|---|---|
| Piperidine Ring | Increases basicity and binding affinity |
| Diazenyl Group | Enhances redox activity and apoptosis induction |
| Methanesulfonyl Group | Improves solubility and bioavailability |
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound shares the piperidine-4-carboxamide scaffold with most analogs but differs in substituents.
- The (E)-diazenylphenyl group is a common motif in compounds with DNA-binding and antiangiogenic properties .
- Sulfonamide groups (methanesulfonyl or substituted phenylsulfonyl) enhance enzyme inhibition and solubility .
Key Findings :
- Analog 1 showed potent antiangiogenic activity in the CAM assay, reducing blood vessel proliferation in developing embryos . Its DNA cleavage activity suggests dual mechanisms in anticancer therapy .
- Analog 2 ’s (E)-diazenylphenyl group may enable DNA intercalation, while its sulfonamide moiety could inhibit enzymes like carbonic anhydrase or tyrosine kinases .
Table 3: Physicochemical Properties
Notes:
- Sulfonamide-containing compounds often exhibit low aqueous solubility, requiring formulation optimization for bioavailability.
- Irritant (Xi) classifications are common for sulfonamides, necessitating careful handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
